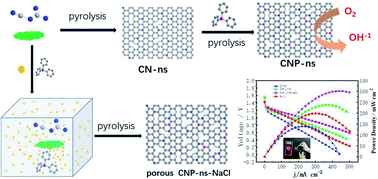Nitrogen and phosphorus co-doped ultrathin carbon nanosheets as superior cathode catalysts for Zn–air batteries†
Sustainable Energy & Fuels Pub Date: 2021-03-22 DOI: 10.1039/D1SE00275A
Abstract
Exploring efficient metal-free electrocatalysts for the oxygen reduction reaction (ORR) plays a significant role in a variety of storage technologies and renewable energy conversion. In this work, nitrogen (N) and phosphorus (P) co-doped ultra-thin nanosheets (CNP-ns) were firstly synthesized through high temperature pyrolysis utilizing starch, dicyandiamide and triphenylphosphine as carbon, nitrogen and phosphorus sources respectively. According to the optimum N/P ratio among the all CNP-ns catalysts, a mesoporous nitrogen–phosphorus co-doped nanosheet (CNP100-ns-NaCl) was then obtained further using a NaCl hard template method, which displays an ultra-thin thickness of 1.29 nm. Among the prepared catalysts, the catalyst CNP100-ns-NaCl exhibits the outstanding ORR electrocatalytic performance, with the ORR onset potential (Eonset) of 1.01 V (vs. RHE), half-wave potential (E1/2) of 0.95 V (vs. RHE), limiting diffusion current of 7.45 mA cm−2 and excellent resistance to methanol in alkaline media, and its overall performance is superior to that of the Pt/C catalyst. The self-assembled Zn–air battery with CNP100-ns-NaCl as a cathode electrocatalyst shows excellent discharge performance and superior durability. The CNP100-ns-NaCl battery delivers an open circuit voltage of 1.52 V and a maximum power density of 302 mW cm−2. In addition, the constant current discharge curves of the CNP100-ns-NaCl battery under different current densities show higher voltage plateaus and stability than those of the Pt/C battery, and it delivers a high specific capacity of 801 mA h gZn−1. The results show that the catalyst of the present investigation has potential application prospects in alkaline zinc–air batteries.


Recommended Literature
- [1] Causation or only correlation? Application of causal inference graphs for evaluating causality in nano-QSAR models†
- [2] Copper-containing monodisperse mesoporous silica nanospheres by a smart one-step approach†
- [3] Porous and hollow metal-layer@SiO2 nanocomposites as stable nanoreactors for hydrocarbon selective oxidation†
- [4] Fluid release pressure for nanochannels: the Young–Laplace equation using the effective contact angle†
- [5] A BODIPY-based fluorescent probe for the differential recognition of Hg(ii) and Au(iii) ions†
- [6] Clean liquid fuels from direct coal liquefaction: chemistry, catalysis, technological status and challenges
- [7] 4-(2-Pyridylazo)-resorcinol-functionalized polyacrylonitrile fiber through a microwave irradiation method for the simultaneous optical detection and removal of heavy metals from water†
- [8] Chemical aspects of affinity chromatography
- [9] Compositional modification of pyrogenic products using CaCO3 and CO2 from the thermolysis of polyvinyl chloride (PVC)†
- [10] Front matter










